molecular formula C15H16N2OS B11123431 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B11123431
M. Wt: 272.4 g/mol
InChI Key: CKFNTZVWHNZHOD-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a fascinating compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic molecules containing sulfur and nitrogen atoms at positions 1 and 3, respectively . This compound’s unique structure combines a cyclopropane ring with a thiazole moiety, making it an intriguing target for research.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One approach involves cyclization of an appropriate precursor containing both the cyclopropane and thiazole fragments. The reaction conditions may vary, but typically involve the use of suitable reagents and catalysts.

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides valuable insights. Researchers have explored diverse strategies to access similar 2,4-disubstituted thiazole derivatives, which can serve as precursors for this compound .

Chemical Reactions Analysis

Reactivity:: N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide may undergo various chemical reactions, including oxidation, reduction, and substitution. The choice of reagents and reaction conditions significantly influences the outcome.

Major Products:: The specific products formed during these reactions depend on the substituents and reaction pathways. Detailed investigations are necessary to elucidate the precise transformation pathways.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique structure may inspire new synthetic methodologies.

Biology and Medicine:: N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could exhibit biological activities due to its structural features. Studies may investigate its interactions with enzymes, receptors, or cellular components.

Industry:: Applications in materials science, catalysis, or drug discovery are conceivable. further research is needed to unlock its full potential.

Mechanism of Action

The compound’s mechanism of action remains an open question. Researchers would explore its molecular targets, signaling pathways, and potential therapeutic effects.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H16N2OS/c1-2-10-3-5-11(6-4-10)13-9-19-15(16-13)17-14(18)12-7-8-12/h3-6,9,12H,2,7-8H2,1H3,(H,16,17,18)

InChI Key

CKFNTZVWHNZHOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3

Origin of Product

United States

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